Dictysine

Natural product chemistry Diterpenoid alkaloids X-ray crystallography

Dictysine (CAS 67256-05-7) is a C₂₀-diterpenoid alkaloid belonging to the denudatine-type structural class, possessing an α,β,γ-triol system at positions C15, C16, and C20 on a hexacyclic framework. It is isolated from Delphinium dictyocarpum, D.

Molecular Formula C21H33NO3
Molecular Weight 347.5 g/mol
Cat. No. B8257893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDictysine
Molecular FormulaC21H33NO3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC12CCCC34C1CC(C3N(C2)C)C56C4CC(CC5)C(C6O)(CO)O
InChIInChI=1S/C21H33NO3/c1-18-5-3-6-20-14(18)9-13(16(20)22(2)10-18)19-7-4-12(8-15(19)20)21(25,11-23)17(19)24/h12-17,23-25H,3-11H2,1-2H3
InChIKeyUZVALMFEKMFXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dictysine Procurement Guide: Denudatine-Type Diterpenoid Alkaloid for Natural Product Research


Dictysine (CAS 67256-05-7) is a C₂₀-diterpenoid alkaloid belonging to the denudatine-type structural class, possessing an α,β,γ-triol system at positions C15, C16, and C20 on a hexacyclic framework [1]. It is isolated from Delphinium dictyocarpum, D. corymbosum, and D. scabriflorum (Ranunculaceae) . Unlike the parent alkaloid denudatine, dictysine bears a saturated C16–C17 bond, which fundamentally alters its hydrogen-bonding network and physicochemical profile relative to unsaturated denudatine-type congeners [1].

Why Dictysine Cannot Be Substituted with Generic Denudatine or Songorine Alkaloids


Denudatine-type alkaloids are not interchangeable. Dictysine possesses a fully saturated C16–C17 bond, whereas denudatine contains a C16–C17 double bond that alters ring geometry and intramolecular hydrogen bonding [1]. Songorine, a common comparator from the napelline/veatchine skeletal class, differs in its entire ring-fusion topology and hydroxylation pattern [2]. These structural distinctions translate into divergent chromatographic retention, spectral signatures, and predicted target-engagement profiles that preclude casual substitution in downstream assays.

Quantitative Differentiation Evidence for Dictysine Against Closest Analogs


Saturated vs. Unsaturated C16–C17 Bond: Dictysine vs. Denudatine Skeletal Divergence

X-ray crystallographic analysis confirmed that dictysine possesses a saturated C16–C17 single bond, whereas denudatine contains a C16–C17 double bond. This bond-order difference produces distinct ring-puckering geometries in the hexacyclic core and alters the spatial orientation of the C15, C16, C20 triol system [1]. The structural assignment was solved by direct methods using CuKα radiation on a diffractometer, yielding an R factor of 0.118 from 1028 reflections [1].

Natural product chemistry Diterpenoid alkaloids X-ray crystallography

Distinct PMR and EI-MS Spectral Fingerprints Differentiate Dictysine from Co-occurring Denudatine Alkaloids

A systematic PMR and electron-impact (EI) mass spectral comparison of six denudatine-type alkaloids with saturated C16–C17 bonds—dictysine (1), N-ethyl-de-N-methyldictysine (2), dehydrodictysine (3), corumdizine (4), corumdizinine (5), and cordizine (6)—was reported [1]. Dictysine exhibits a unique combination of N-methyl and hydroxymethyl proton signals that distinguish it from its N-ethyl congener (2) and the dehydro analog (3). Full NMR assignments for dictysine (as compound 8) were also independently reported from a Delphinium scabriflorum investigation, confirming that its 13C and 1H chemical shifts are distinguishable from delbine, delectinine, and deltatsine present in the same extract [2].

Spectroscopic dereplication Natural product identification Quality control

Predicted ADMET and Physicochemical Profile Differentiates Dictysine from Denudatine-Type Analogs

In the absence of empirical PK data, predicted physicochemical descriptors provide a quantifiable basis for differentiating dictysine from structurally proximal denudatine-type alkaloids. Dictysine has a Topological Polar Surface Area (TPSA) of 63.90 Ų, an XlogP of 2.00, and a predicted pKa of 13.73 ± 0.60 [1]. By comparison, denudatine (CAS 26166-37-0) possesses a distinct TPSA due to its different hydroxyl topology and unsaturated C16–C17 bond, while songorine—a common procurement alternative—belongs to a separate skeletal class (napelline-type) with a different logP and hydrogen-bond donor count [2]. SwissTargetPrediction further suggests dictysine may engage the sigma opioid receptor (SIGMAR1), a putative target not shared by all denudatine congeners [3].

In silico ADMET Drug-likeness Lead prioritization

Dictysine: Highest-Confidence Research Application Scenarios Based on Available Evidence


Cardiotropic Screening and Anti-Arrhythmic Research (Denudatine-Type Alkaloid Profiling)

Dictysine has been identified as a constituent of Yan-Shi-Qiang-Xin Decoction, where network pharmacology analysis assigned it a high degree value among 134 identified constituents, suggesting potential as an active ingredient for chronic heart failure treatment [1]. The broader denudatine alkaloid class has demonstrated anti-arrhythmic activity (denudatine prevents aconitine-induced arrhythmias in rats at 50–100 mg/kg) [2]. Dictysine’s saturated C16–C17 bond differentiates it from denudatine, providing a structurally distinct probe for structure-activity relationship (SAR) studies within this pharmacophore class.

Natural Product Standards and Phytochemical Reference Material Procurement

The published full 1H and 13C NMR assignments for dictysine from Delphinium scabriflorum [3] and the systematic PMR/EI-MS comparison of six denudatine alkaloids [4] provide authenticated spectral references. Dictysine can serve as a chromatographic and spectroscopic reference standard for Dereplication of Delphinium extracts, particularly for distinguishing denudatine-type alkaloids with saturated C16–C17 bonds (dictysine, N-ethyl-de-N-methyldictysine, dehydrodictysine, corumdizine, corumdizinine, cordizine) from unsaturated denudatine itself.

Sigma-1 Receptor (SIGMAR1) Ligand Discovery

SwissTargetPrediction computationally maps dictysine to the sigma opioid receptor SIGMAR1 (UniProt Q99720), a target implicated in cough, pain, and neuropsychiatric disorders [5]. This predicted target engagement, combined with dictysine’s CNS-favorable TPSA of 63.90 Ų, supports its prioritization over other denudatine-type alkaloids for in vitro SIGMAR1 binding assays. Researchers should note this is a computational prediction requiring experimental validation.

X-ray Crystallographic Reference for Denudatine-Skeleton Structural Biology

Dictysine is one of the few denudatine-type alkaloids for which a complete X-ray crystal structure has been deposited (R factor 0.118, CuKα, 1028 reflections, direct method) [6]. Its triol-mediated inter- and intramolecular hydrogen-bond network provides a well-defined structural template for molecular docking studies and for understanding how C16–C17 saturation affects the conformational landscape of the hexacyclic denudatine core.

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